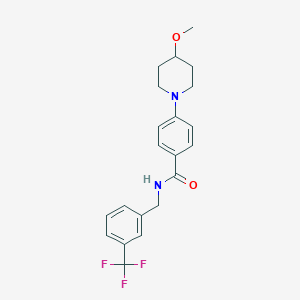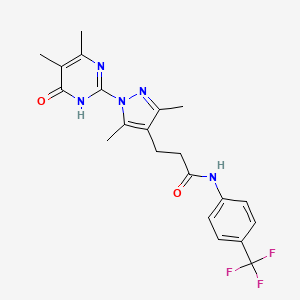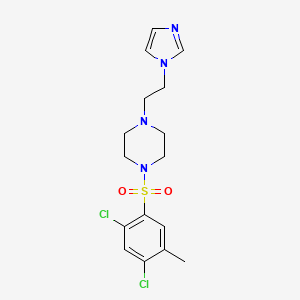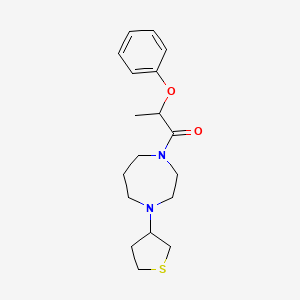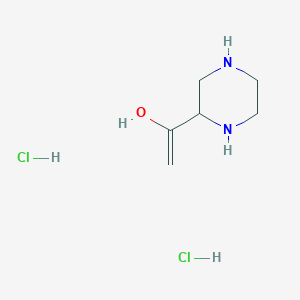
N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-3,4-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, starts with the treatment of sodium dicyanamide by ZnCl2 and formation of zinc salt. This is followed by cyclization with chloroacetyl chloride leading to 2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine .
Chemical Reactions Analysis
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is used for activation of carboxylic acids, particularly for amide synthesis. Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .
Physical and Chemical Properties Analysis
The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is a powder with a purity of ≥97.0% (calc. on dry substance, AT). It has a molecular weight of 276.72 and is used in peptide synthesis. It is stored at −20°C .
科学研究应用
1. 羧甲基纤维素 (CMC) 薄膜在食品包装中的应用 该化合物已被用作羧甲基纤维素 (CMC) 薄膜的交联剂,用于食品包装 . 该化合物的存在有效地提高了薄膜的吸湿性、含水量、水蒸气透过率、水溶性、耐油性,并具有良好的生物降解性 .
溶液肽合成中的应用
相关的三嗪类化合物,4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉鎓氯化物 (DMTMM),已在酰胺化反应中得到应用 , 酯化反应 , 糖基化反应 , 以及膦酸化反应方法 .
纤维素的酯化
该化合物已被报道为一种新的可商购获得的、无毒的活化剂,用于通过原位活化方法对纤维素进行酯化 . 由于活化程度低,所得纤维素酯的取代度较低 .
作用机制
Target of Action
The primary target of the compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide interacts with its targets, the carboxylic acids, by forming an active ester . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . The resulting product is a carboxylic derivative .
Biochemical Pathways
The biochemical pathway affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is the amide coupling pathway . This pathway involves the formation of amides from carboxylic acids and amines . The compound acts as a reagent in this pathway, facilitating the formation of amides .
Result of Action
The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide’s action result in the formation of carboxylic derivatives . These derivatives can include amides, esters, and other carboxylic functional groups .
Action Environment
The action, efficacy, and stability of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide are influenced by environmental factors such as the presence of carboxylic acids and suitable nucleophiles . Additionally, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen.
安全和危害
The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is labeled with the GHS07 pictogram and has the signal word “Danger”. It has hazard statements H302, H314, and precautionary statements including P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 .
未来方向
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-11(7-10(9)2)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGJLFADGKCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
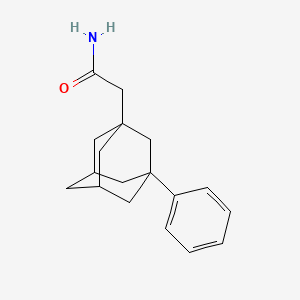
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)
![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
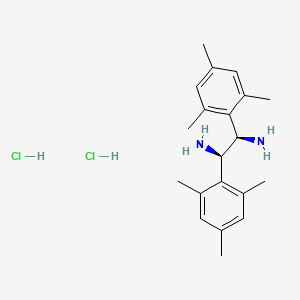
![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)
![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

